N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride
Description
Chemical Identity:
The compound N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine hydrochloride (RN: 1856098-35-5) is a pyrazole-derived amine salt. Its structure features two pyrazole rings: one substituted with ethyl, fluorine, and methyl groups, and the other with two methyl groups. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or agrochemical applications .
Properties
Molecular Formula |
C12H19ClFN5 |
|---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-5-18-11(13)10(9(3)16-18)7-14-12-8(2)6-15-17(12)4;/h6,14H,5,7H2,1-4H3;1H |
InChI Key |
XXFVJUAKDWYWHH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNC2=C(C=NN2C)C)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride typically involves multiple steps, starting from commercially available precursors. The process generally includes:
Formation of the Pyrazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the ethyl, fluoro, and methyl groups onto the pyrazole ring through various substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce reduced pyrazole derivatives.
Scientific Research Applications
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrazole Class
Compound A : (1Z)-3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide
- Structure: Contains a chloro-substituted pyrazole and a hydroxyimino group.
- Key Differences :
- Substituents : Chlorine instead of fluorine; lacks the ethyl group.
- Bioactivity : Chlorine enhances electrophilicity but reduces metabolic stability compared to fluorine.
- Applications : Used as an intermediate in antifungal agents .
Compound B : 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride
- Structure : Sulfonyl chloride substituent on the pyrazole ring.
- Key Differences :
- Functional Group : Sulfonyl chloride introduces reactivity for covalent binding (e.g., enzyme inhibitors).
- Substituents : Isopropyl group increases steric bulk, reducing membrane permeability.
- Applications : Precursor for sulfonamide-based herbicides .
Compound C : N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine
- Structure : Difluoroethyl and pyrazole-ethylamine groups.
- Key Differences :
- Fluorine Placement : Two fluorines on the ethyl chain enhance lipophilicity.
- Amine Linkage : Flexible ethylamine spacer may improve target binding in CNS drugs.
- Applications : Investigated for neuropharmacological activity .
Functional Analogues in Other Heterocyclic Classes
Compound D : (2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-[2-(5-trifluoromethyl-2H-[1,2,4]triazol-3-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl)-amine
- Structure : Combines benzimidazole, triazole, and pyridine moieties.
- Key Differences :
- Heterocycles : Benzimidazole and triazole rings offer distinct electronic environments.
- Substituents : Trifluoromethyl groups enhance metabolic resistance but increase molecular weight.
- Applications : Patent literature highlights use as a kinase inhibitor .
Compound E : N-(1-(5-Chloropyridin-2-yl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)-2-phenylethyl)-4-(perfluoroethyl)thiazol-2-amine
- Structure : Thiazole core with perfluoroethyl and chloropyridyl groups.
- Key Differences :
- Core Heterocycle : Thiazole vs. pyrazole alters π-π stacking and hydrogen bonding.
- Fluorination : Perfluoroethyl group increases hydrophobicity, favoring blood-brain barrier penetration.
- Applications : Studied in antiviral and anticancer research .
Comparative Data Table
| Parameter | Target Compound | Compound A | Compound D | Compound E |
|---|---|---|---|---|
| Core Structure | Pyrazole | Pyrazole | Benzimidazole-Triazole | Thiazole |
| Key Substituents | F, Et, Me | Cl, Me, NHOH | CF₃, F, Triazole | CF₃, Cl, Perfluoroethyl |
| Molecular Weight (Da) | ~300 (estimated) | 245.7 | 525.4 | 582.1 |
| Solubility (HCl Salt) | High | Moderate | Low | Very Low |
| Bioactivity | Antifungal (inferred) | Antifungal | Kinase Inhibition | Antiviral |
| Metabolic Stability | Moderate (fluorine reduces oxidation) | Low (Cl susceptibility) | High (CF₃ stability) | Very High (perfluorination) |
Research Findings and Implications
- Fluorine vs. Chlorine: The target compound’s fluorine substitution (vs.
- Salt Advantage : The hydrochloride form outperforms free bases (e.g., Compound C) in aqueous solubility, critical for oral bioavailability .
- Heterocycle Impact : Pyrazoles (target) exhibit lower steric hindrance than benzimidazoles (Compound D), enabling easier target binding in enzyme pockets .
Biological Activity
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a synthetic compound belonging to the class of pyrazole derivatives. Its unique molecular structure, characterized by two pyrazole rings and various functional groups, positions it as a candidate for therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, cytotoxicity, and potential therapeutic uses.
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₉ClFN₅ |
| Molecular Weight | 287.76 g/mol |
| CAS Number | 1856050-34-4 |
Research indicates that this compound may function as an enzyme inhibitor or modulator of various biological pathways. The compound's interactions with specific molecular targets, such as enzymes or receptors, can influence downstream signaling pathways, leading to diverse biological effects.
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated in various studies. Notably, it has demonstrated significant activity against several tumor cell lines:
In vivo studies have shown that certain derivatives exhibit potent antitumor activity when administered intraperitoneally. For instance, a related compound demonstrated an increase in life span (ILS) of 69% in murine models with P388 leukemia .
Case Studies
- Antitumor Efficacy : A study assessed the in vivo antitumor activity of various pyrazole derivatives against solid tumors and leukemia models. The results indicated that compounds with fluorinated substituents showed enhanced cytotoxicity compared to non-fluorinated counterparts. Specifically, the m-chloro derivative exhibited superior antitumor effects, suggesting a correlation between structural modifications and biological activity .
- Mechanistic Insights : Another investigation into the binding interactions revealed that the compound effectively inhibits specific enzymes involved in cancer cell proliferation. This inhibition leads to a cascade of cellular events resulting in reduced tumor growth and increased apoptosis in cancer cells.
Potential Therapeutic Applications
Given its promising biological activities, this compound is being explored for potential therapeutic applications in:
- Cancer Treatment : Due to its cytotoxic properties against various cancer cell lines.
- Inflammatory Diseases : Preliminary studies suggest it may modulate inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
